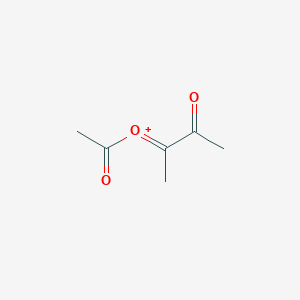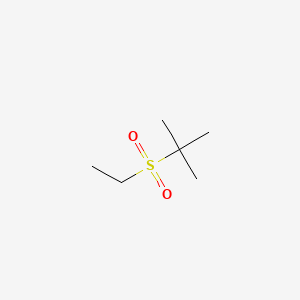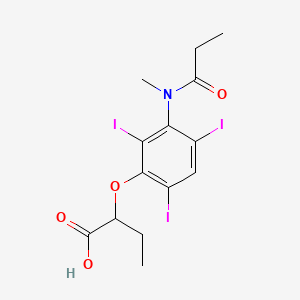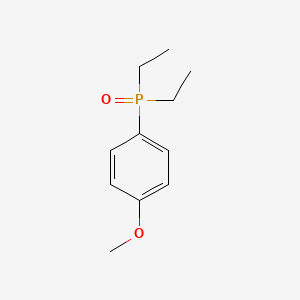![molecular formula C34H50O2 B14687146 1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] CAS No. 34326-17-5](/img/structure/B14687146.png)
1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] is an organic compound characterized by the presence of ethyne (acetylene) and decyloxybenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] typically involves the coupling of 1-bromodecane with hydroquinone to form 1,4-bis(decyloxy)benzene . This intermediate is then subjected to further reactions to introduce the ethyne group, resulting in the final compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The ethyne group can be oxidized under specific conditions.
Substitution: The benzene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
- Oxidation of the ethyne group can lead to the formation of diketones.
- Substitution reactions can yield halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Mecanismo De Acción
The mechanism of action for 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] largely depends on its application. In materials science, its role as a building block in OLEDs and FETs involves the formation of conductive polymers and the facilitation of electron transport. The ethyne group provides rigidity and conjugation, enhancing the electronic properties of the resulting materials.
Comparación Con Compuestos Similares
1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne: Used in the synthesis of poly(p-phenyleneethynylene)s.
1,2-Diphenoxyethane: Known for its use in the synthesis of various organic compounds.
Uniqueness: 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] is unique due to the presence of long alkyl chains (decyloxy groups) attached to the benzene rings, which can influence its solubility and interaction with other molecules. This structural feature makes it particularly useful in the synthesis of stable and soluble organic materials.
Propiedades
Número CAS |
34326-17-5 |
|---|---|
Fórmula molecular |
C34H50O2 |
Peso molecular |
490.8 g/mol |
Nombre IUPAC |
1-decoxy-4-[2-(4-decoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-17-29-35-33-25-21-31(22-26-33)19-20-32-23-27-34(28-24-32)36-30-18-16-14-12-10-8-6-4-2/h21-28H,3-18,29-30H2,1-2H3 |
Clave InChI |
XNRCYBZPLUDNMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)

![1,4,6,10-Tetraoxaspiro[4.5]decane](/img/structure/B14687071.png)








![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
